REACTION_CXSMILES
|
C([NH:3][C:4]([NH:6][CH:7]1[CH2:9]C1)=[NH:5])#N.[ClH:10].N1CC[O:14][CH2:13][CH2:12]1>C(O)(C)C>[ClH:10].[N:6]1([C:4](=[NH:5])[NH2:3])[CH2:7][CH2:9][O:14][CH2:13][CH2:12]1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(#N)NC(=N)NC1CC1
|
Name
|
|
Quantity
|
3.98 g
|
Type
|
reactant
|
Smiles
|
Cl.N1CCOCC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solid mass obtained
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered hot
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated until a solid suspension
|
Type
|
TEMPERATURE
|
Details
|
The mixture is then cooled to room temperature
|
Type
|
ADDITION
|
Details
|
200 ml of diethyl ether are added
|
Type
|
CUSTOM
|
Details
|
The reaction product crystallizes
|
Type
|
FILTRATION
|
Details
|
It is filtered
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.N1(CCOCC1)C(N)=N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |